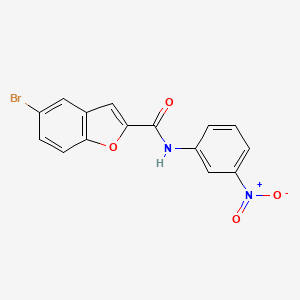
1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride
Übersicht
Beschreibung
1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Wirkmechanismus
1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride acts as a competitive antagonist at the dopamine D2 receptor, preventing the binding of dopamine and other agonists to the receptor. This results in a decrease in dopamine-mediated signaling, which can have a range of effects depending on the specific receptor subtype and the location of the receptor in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride are largely dependent on the specific dopamine receptor subtype being targeted. In general, blockade of the dopamine D2 receptor can lead to decreased dopamine-mediated signaling, which can have a range of effects on behavior, cognition, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated signaling. However, one limitation is that dopamine receptors are widely distributed throughout the brain and body, and blockade of the D2 receptor can have unintended effects on other physiological processes.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride and other dopamine receptor antagonists. One area of interest is the role of dopamine receptors in addiction and substance abuse, as dopamine signaling is known to be involved in reward and reinforcement processes. Another area of interest is the potential therapeutic use of dopamine receptor antagonists in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the complex interactions between dopamine receptors and other neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride has been used extensively in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, with little or no activity at other dopamine receptor subtypes.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-15(16-6-4-3-5-7-16)13-21-14-17(20)12-19-10-8-18(2)9-11-19;;/h3-7,15,17,20H,8-14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGDUYVQVGZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(CN1CCN(CC1)C)O)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![5-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4394702.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4394704.png)
![N-[3-(allyloxy)phenyl]-4-nitrobenzamide](/img/structure/B4394711.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)
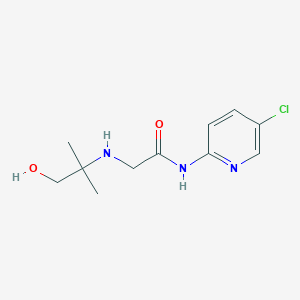
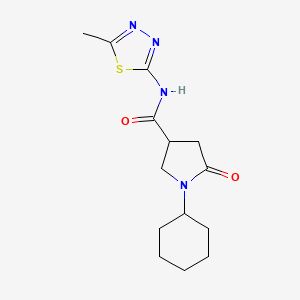
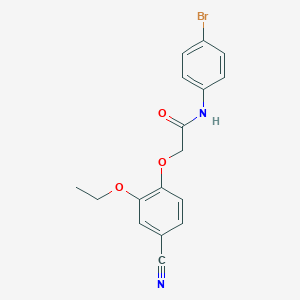
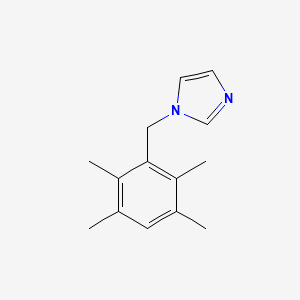


![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)
